molecular formula C12H10O5 B152321 Malvone A CAS No. 915764-62-4

Malvone A

Cat. No.: B152321
CAS No.: 915764-62-4
M. Wt: 234.20 g/mol
InChI Key: OIOGANSTEUPDQT-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione has been reported in Malva sylvestris and Ancistrocladus abbreviatus with data available.
a phytoalexin isolated from Malva sylvestris;  structure in first source

Properties

CAS No.

915764-62-4

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

5,6-dihydroxy-3-methoxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,13,15H,1-2H3

InChI Key

OIOGANSTEUPDQT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O

Synonyms

5,6-Dihydroxy-3-methoxy-2-methyl-1,4-naphthalenedione;  5,6-O-Didemethyl-3-O-methylancistroquinone C;  6-O-Demethyl-3-O-methylancistroquinone B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Malvone A from Malva sylvestris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of Malvone A, a bioactive naphthoquinone, from the plant Malva sylvestris. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, data presentation, and visualizations to facilitate a deeper understanding of the isolation process.

Introduction to this compound and Malva sylvestris

Malva sylvestris, commonly known as common mallow, is a plant species that has been traditionally used for various medicinal purposes. It is a source of numerous phytochemicals, including the phytoalexin this compound (2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone). Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack. This compound, in particular, has demonstrated notable biological activity, making its isolation and study a significant area of interest for drug discovery and development. The formation of this compound in Malva sylvestris is notably induced by the plant pathogen Verticillium dahliae.[1][2][3][4]

Experimental Protocols for this compound Isolation

The isolation of this compound from Malva sylvestris is a multi-step process that involves the induction of its synthesis, extraction from the plant material, and subsequent purification using chromatographic techniques. The foundational protocol is based on the research by Veshkurova et al. (2006).

Induction of this compound Synthesis

Since this compound is a phytoalexin, its production in Malva sylvestris is significantly enhanced upon pathogenic challenge.

Materials:

  • Healthy, mature Malva sylvestris plants

  • Culture of Verticillium dahliae

  • Sterile water

  • Scalpel or another appropriate tool for inoculation

Procedure:

  • Cultivate a pathogenic strain of Verticillium dahliae on a suitable nutrient medium.

  • Prepare a spore suspension of the pathogen in sterile water.

  • Inoculate the stems of healthy Malva sylvestris plants with the Verticillium dahliae spore suspension. This can be achieved by making small incisions in the stem and applying the spore suspension.

  • Maintain the inoculated plants under controlled conditions (e.g., greenhouse with appropriate temperature and humidity) for a period sufficient to induce the synthesis of this compound. The original study does not specify the exact duration, so optimization may be required.

Extraction of this compound

Following the induction period, the plant material is harvested for the extraction of this compound.

Materials:

  • Inoculated Malva sylvestris stems

  • Aqueous acetone solution (specific concentration not detailed in the primary literature, a starting point could be 80% acetone in water)

  • Ascorbic acid (to prevent oxidation of phenolic compounds)

  • Blender or homogenizer

  • Filtration apparatus (e.g., cheesecloth, filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Harvest the inoculated stems from the Malva sylvestris plants.

  • Thoroughly wash the plant material to remove any surface contaminants.

  • Homogenize the fresh plant material in an aqueous acetone solution containing a small amount of ascorbic acid. The ratio of plant material to solvent should be optimized for efficient extraction.

  • Filter the homogenate to separate the crude extract from the solid plant debris.

  • Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the acetone.

Purification of this compound by Chromatography

The crude extract containing this compound is then subjected to chromatographic techniques for purification.

2.3.1. Silica Gel Column Chromatography

This is the primary method for the initial purification of this compound from the crude extract.

Materials:

  • Concentrated crude extract

  • Silica gel (60-120 mesh for column chromatography)

  • Glass column

  • Solvents for elution (e.g., a gradient of hexane and ethyl acetate is commonly used for separating compounds of intermediate polarity like naphthoquinones)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity. A common starting point for naphthoquinones is a gradient elution starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the collected fractions onto TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate mixtures).

  • Visualize the spots on the TLC plates under a UV lamp. Fractions containing the same compound (as indicated by the same retention factor, Rf) are pooled together.

  • Further purification of the pooled fractions containing this compound may be necessary, potentially using another round of column chromatography with a shallower solvent gradient or by using preparative TLC.

2.3.2. High-Performance Liquid Chromatography (HPLC) (Optional)

For achieving high purity, HPLC can be employed as a final purification step.

Materials:

  • Partially purified this compound fractions

  • HPLC system with a preparative or semi-preparative column (e.g., C18 reverse-phase)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

Procedure:

  • Dissolve the partially purified this compound in a suitable solvent.

  • Inject the sample into the HPLC system.

  • Elute with an appropriate mobile phase. For a C18 column, a gradient of water and methanol or acetonitrile is typically used.

  • Monitor the elution using a UV detector at a wavelength where this compound shows maximum absorbance.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Data Presentation

While the primary literature does not provide specific quantitative data on the yield of this compound from Malva sylvestris, the following table outlines the expected parameters that should be recorded during the isolation process for comparative analysis.

ParameterDescriptionExpected Outcome/Value (Hypothetical)
Plant Material Fresh weight of Malva sylvestris stems used for extraction.e.g., 500 g
Crude Extract Yield Weight of the concentrated extract after solvent evaporation.e.g., 25 g
Purified this compound Yield Final weight of pure this compound obtained after all purification steps.To be determined experimentally
Purity Purity of the final this compound sample as determined by HPLC or other analytical techniques.>95%
TLC Rf Value Retention factor of this compound on a silica gel TLC plate with a specific solvent system.To be determined experimentally (e.g., 0.4 in Hexane:Ethyl Acetate 7:3)
HPLC Retention Time Retention time of this compound under specific HPLC conditions.To be determined experimentally

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for this compound Isolation

Isolation_Workflow cluster_induction Induction Phase cluster_extraction Extraction Phase cluster_purification Purification Phase plant Malva sylvestris Plant inoculation Inoculation plant->inoculation pathogen Verticillium dahliae pathogen->inoculation induced_plant Induced Plant Material inoculation->induced_plant homogenization Homogenization in Aqueous Acetone induced_plant->homogenization filtration Filtration homogenization->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring hplc HPLC (Optional) column_chrom->hplc pure_malvone_a Pure this compound column_chrom->pure_malvone_a tlc_monitoring->column_chrom Pool Fractions hplc->pure_malvone_a

Caption: Experimental workflow for the isolation of this compound from Malva sylvestris.

Hypothetical Signaling Pathway of Naphthoquinones

While the specific signaling pathway of this compound is not yet elucidated, this diagram illustrates a general mechanism by which naphthoquinones can exert their biological effects through the induction of oxidative stress.

Naphthoquinone_Signaling cluster_cell Cellular Environment NQ Naphthoquinone (e.g., this compound) ROS Reactive Oxygen Species (ROS) Production NQ->ROS Cell_Stress Cellular Stress ROS->Cell_Stress Signaling_Cascade Activation of Stress-Signaling Cascades (e.g., MAPK) Cell_Stress->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Biological_Response Biological Response (e.g., Antimicrobial Activity, Apoptosis) Gene_Expression->Biological_Response

Caption: A generalized signaling pathway for naphthoquinones.

Conclusion

The isolation of this compound from Malva sylvestris presents a promising avenue for the discovery of new therapeutic agents. This guide provides a detailed framework for its extraction and purification, based on the available scientific literature. Further research is warranted to optimize the isolation protocol, quantify the yield of this compound, and elucidate its specific mechanism of action and signaling pathways. Such studies will be invaluable for advancing its potential application in drug development.

References

Malvone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A is a naturally occurring naphthoquinone found in plants of the Malva genus, notably Malva sylvestris. It functions as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its role in plant defense.

Chemical Structure and Properties

This compound is chemically identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone.[1][2] Its structure was elucidated using mass spectrometry, NMR spectroscopy, and X-ray crystallographic analysis.[1][2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₀O₅N/A
Molecular Weight 234.20 g/mol N/A
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Soluble in methanol[2]
UV-Vis λmax Not ReportedN/A
Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data:

TechniqueKey Data Points
Mass Spectrometry (MS) Parent ion [M]⁺ at m/z 234
¹H NMR (in acetone-d₆) δ 7.51 (d, J=8 Hz, 1H), 7.18 (d, J=8 Hz, 1H), 4.08 (s, 3H, OCH₃), 1.98 (s, 3H, CH₃)
¹³C NMR (in acetone-d₆) δ 188.1 (C=O), 184.7 (C=O), 158.4, 153.1, 151.0, 135.3, and other signals

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a phytoalexin, exhibiting antifungal activity. Its formation is induced in Malva sylvestris upon infection by the plant pathogen Verticillium dahliae.[1][2]

Antifungal Activity

The primary reported biological activity of this compound is its inhibitory effect on the growth of the phytopathogenic fungus Verticillium dahliae. In a turbidimetric assay, this compound demonstrated an ED₅₀ (Effective Dose for 50% inhibition) value of 24 µg/mL against this fungus.[1][2]

Signaling Pathways

The precise signaling pathways through which this compound is produced in Malva sylvestris in response to pathogen attack, and the specific molecular targets of this compound within Verticillium dahliae, are not yet fully elucidated in the scientific literature. However, based on the general understanding of plant defense mechanisms, a putative pathway for its induction can be proposed.

The production of phytoalexins like this compound is a hallmark of plant defense responses, often triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or effector proteins by plant receptors. This recognition initiates a complex signaling cascade.

plant_defense_pathway pathogen Verticillium dahliae receptor Plant Receptor Recognition pathogen->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAP Kinase Cascade receptor->mapk hormone Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) ros->hormone mapk->hormone transcription Activation of Transcription Factors hormone->transcription biosynthesis Upregulation of Naphthoquinone Biosynthetic Genes transcription->biosynthesis malvone_a This compound Biosynthesis biosynthesis->malvone_a defense Antifungal Defense malvone_a->defense

Caption: Putative plant defense signaling pathway leading to the induction of this compound.

The mechanism by which this compound inhibits the growth of Verticillium dahliae is not definitively known. Naphthoquinones, in general, are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive oxygen species, inhibition of key enzymes, and disruption of cellular membranes.

fungal_inhibition_pathway malvone_a This compound ros_generation Generation of Reactive Oxygen Species (ROS) malvone_a->ros_generation enzyme_inhibition Inhibition of Essential Fungal Enzymes malvone_a->enzyme_inhibition membrane_disruption Disruption of Fungal Cell Membrane Integrity malvone_a->membrane_disruption oxidative_stress Oxidative Stress ros_generation->oxidative_stress metabolic_disruption Metabolic Disruption enzyme_inhibition->metabolic_disruption cell_death Fungal Cell Death membrane_disruption->cell_death oxidative_stress->cell_death metabolic_disruption->cell_death

Caption: Potential mechanisms of antifungal action for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and biological evaluation of this compound are not extensively published. However, based on general methods for the isolation of naphthoquinones from plants and standard antifungal assays, the following outlines can be provided.

General Protocol for the Isolation of Naphthoquinones from Plant Material

This protocol provides a general framework. Optimization would be required for the specific isolation of this compound from Malva sylvestris.

isolation_workflow start Start: Dried and Powdered Malva sylvestris Plant Material extraction Extraction with a non-polar solvent (e.g., hexane or dichloromethane) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration chromatography Column Chromatography (e.g., Silica Gel) concentration->chromatography fractionation Elution with a solvent gradient (e.g., hexane-ethyl acetate) chromatography->fractionation tlc Monitoring of fractions by Thin Layer Chromatography (TLC) fractionation->tlc pooling Pooling of fractions containing the compound of interest tlc->pooling purification Further purification by preparative HPLC or recrystallization pooling->purification characterization Structural Elucidation (NMR, MS, etc.) purification->characterization end End: Purified this compound characterization->end

Caption: General workflow for the isolation of naphthoquinones from plants.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane or dichloromethane, to isolate non-polar compounds including naphthoquinones.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase.

  • Fractionation: A solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) is used to elute compounds with different polarities.

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions containing this compound are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization, to obtain the pure compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Antifungal Susceptibility Testing against Verticillium dahliae

This protocol describes a general method for assessing the antifungal activity of a compound against V. dahliae.

Methodology:

  • Fungal Culture: Verticillium dahliae is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a fresh culture for the assay.

  • Spore Suspension: A spore suspension of a defined concentration (e.g., 1 x 10⁶ spores/mL) is prepared from the fresh fungal culture.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired test concentrations.

  • Assay Setup (Broth Microdilution):

    • A 96-well microtiter plate is used.

    • Each well receives a specific volume of growth medium (e.g., Potato Dextrose Broth), the fungal spore suspension, and the test compound at different concentrations.

    • Control wells containing the fungus with the solvent (vehicle control) and without any treatment (growth control) are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Assessment of Inhibition: Fungal growth inhibition is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual inspection.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound, and the ED₅₀ value is determined.

Conclusion and Future Directions

This compound is a phytoalexin with demonstrated antifungal activity against the significant plant pathogen Verticillium dahliae. Its chemical structure and some of its physicochemical properties have been established. However, to fully realize its potential in agricultural or pharmaceutical applications, further research is warranted. Key areas for future investigation include:

  • Elucidation of Signaling Pathways: Detailed studies are needed to uncover the specific signaling cascades involved in the induction of this compound biosynthesis in Malva sylvestris and its precise mode of action against V. dahliae.

  • Comprehensive Physicochemical Profiling: Determination of properties such as melting point, boiling point, and a detailed solubility profile is necessary for formulation and application development.

  • Optimization of Isolation and Synthesis: Development of efficient and scalable protocols for the isolation of this compound from natural sources or through chemical synthesis is crucial for obtaining sufficient quantities for further research and potential commercialization.

  • Broad-spectrum Activity Screening: Investigating the activity of this compound against a wider range of plant and human pathogens could reveal new therapeutic applications.

This technical guide provides a solid foundation for researchers and scientists interested in this compound and its potential applications in crop protection and drug development. The identified knowledge gaps offer exciting opportunities for future research in the field of natural product chemistry and phytopathology.

References

Malvone A: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvone A, a naphthoquinone phytoalexin, has garnered interest within the scientific community for its antimicrobial properties. This technical guide provides an in-depth overview of the discovery, natural sources, and key experimental data related to this compound. It details the methodologies for its induction and isolation and explores its potential biological activities. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated and identified by a team of researchers from the A.S. Sadykov Institute of Bioorganic Chemistry in Uzbekistan, Texas A&M University, and the Southern Plains Agricultural Research Center (USDA) in the United States.[1][2] The discovery was published in the journal Phytochemistry in 2006.[1][2][3]

The compound is chemically identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone .[1][2][3] Its structure was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallographic analysis.[1][2][3]

Key Identification Data

The structural elucidation of this compound was supported by the following key data points:

ParameterValueReference
Chemical Formula C₁₂H₁₀O₅[2]
Molecular Weight 234 g/mol [2]
Parent Ion (m/z) 234[2]

Natural Sources and Induction

This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as pathogen attack.[1][2][3]

Primary Natural Source

The exclusive natural source of this compound identified to date is the plant species Malva sylvestris, commonly known as common mallow.[1][2][3][4] This plant belongs to the Malvaceae family and is geographically distributed across Europe, Asia, and Africa.[1][5][6]

Induction of this compound Production

The biosynthesis of this compound in Malva sylvestris is not constitutive but is induced by pathogenic challenge. Specifically, its formation is triggered by the plant pathogen Verticillium dahliae.[1][2][3] This defense mechanism is a key aspect of the plant's response to fungal infection.

G cluster_plant Malva sylvestris (Host Plant) cluster_pathogen Pathogen cluster_response Plant Defense Response Plant Malva sylvestris Induction Induction of Biosynthesis Plant->Induction Recognition Pathogen Verticillium dahliae Pathogen->Plant Infection MalvoneA This compound (Phytoalexin) Induction->MalvoneA Synthesis

Caption: Induction of this compound synthesis in Malva sylvestris upon infection by Verticillium dahliae.

Experimental Protocols

The following sections outline the general procedures for the induction, extraction, and analysis of this compound based on the discovery literature.

Induction of this compound in Malva sylvestris
  • Pathogen Culture: Verticillium dahliae is cultured on a suitable medium, such as potato dextrose agar, to obtain a spore suspension.

  • Plant Inoculation: A spore suspension of V. dahliae is introduced into the stems or roots of healthy Malva sylvestris plants. Control plants are treated with sterile water.

  • Incubation: The inoculated plants are maintained under controlled conditions to allow for the induction of the phytoalexin response. The optimal time for harvest post-inoculation should be determined empirically.

Extraction and Isolation of this compound
  • Harvesting: Plant tissue (e.g., stems) from both inoculated and control plants is harvested, frozen in liquid nitrogen, and lyophilized.

  • Extraction: The dried plant material is ground and extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol.

  • Purification: The crude extract is subjected to chromatographic separation techniques to isolate this compound. This may involve:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate) to fractionate the extract.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions containing this compound.

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification.

G start Inoculated Malva sylvestris harvest Harvest & Lyophilize start->harvest extract Solvent Extraction harvest->extract column_chrom Column Chromatography extract->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc hplc HPLC prep_tlc->hplc end Pure this compound hplc->end G MalvoneA This compound ROS Reactive Oxygen Species (ROS) Generation MalvoneA->ROS Membrane Membrane Integrity Alteration MalvoneA->Membrane Chelation Metal Ion Chelation MalvoneA->Chelation PathogenDeath Pathogen Cell Death ROS->PathogenDeath Membrane->PathogenDeath Chelation->PathogenDeath

References

Spectroscopic Data Analysis of Malvone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the analysis of Malvone A, a phytoalexin with potential applications in drug development. The information is compiled from primary scientific literature to assist researchers in the identification and characterization of this compound.

Introduction to this compound

This compound is a naphthoquinone phytoalexin, identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone. It is produced by the plant Malva sylvestris in response to stress, particularly induction by the pathogen Verticillium dahliae[1][2][3]. Its structure has been elucidated through a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography[1][2][3].

Spectroscopic Data

The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.

Mass Spectrometry Data
ParameterObserved Value
Mass-to-Charge Ratio (m/z) 234[3]
Molecular Ion [M]⁺
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were acquired in acetone-d₆.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.51doublet8Aromatic H
7.18doublet8Aromatic H
4.08singlet--OCH₃
1.98singlet--CH₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
188.1C=O (Carbonyl)
184.7C=O (Carbonyl)
158.4sp² C-O
153.1sp² C-O
151.0sp² C-O

Experimental Protocols

The following protocols are based on the initial structural elucidation of this compound.

Isolation and Purification

This compound was first isolated from the stems of Malva sylvestris plants that were induced with the fungal pathogen Verticillium dahliae. The general procedure involves:

  • Induction: Treatment of the plant material to stimulate the production of the phytoalexin.

  • Extraction: Maceration and extraction of the plant material with an appropriate organic solvent.

  • Chromatographic Purification: The crude extract is subjected to chromatographic techniques to isolate the pure compound. While the specific column and solvent system were not detailed in the initial reports, a typical workflow would involve column chromatography followed by further purification steps.

Mass Spectrometry
  • Instrumentation: The specific model of the mass spectrometer was not reported in the primary literature.

  • Scan Rate: 500 amu/s

  • Scan Range: 50–550 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker ARX 500 spectrometer.

  • Solvent: Acetone-d₆.

  • Experiments: ¹H NMR, ¹³C NMR, and HMBC experiments were conducted to determine the structure.

Visualized Workflows and Pathways

The following diagrams illustrate the conceptual workflow for the isolation and analysis of this compound and the logical relationship of its spectroscopic data.

MalvoneA_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis plant Malva sylvestris induction Induction with Verticillium dahliae plant->induction extraction Solvent Extraction induction->extraction chromatography Chromatographic Purification extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (¹H, ¹³C, HMBC) pure_compound->nmr data_analysis Data Analysis & Structure Elucidation ms->data_analysis nmr->data_analysis

Caption: Conceptual workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Data_Relationship cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy malvone_a This compound Structure (2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone) ms_data Parent Ion m/z = 234 malvone_a->ms_data corresponds to h1_nmr ¹H NMR - Aromatic protons (δ 7.51, 7.18) - Methoxy group (δ 4.08) - Methyl group (δ 1.98) malvone_a->h1_nmr gives signals for c13_nmr ¹³C NMR - Carbonyls (δ 188.1, 184.7) - Oxygenated sp² carbons (δ 158.4, 153.1, 151.0) malvone_a->c13_nmr gives signals for

Caption: Logical relationship between this compound's structure and its key spectroscopic data.

References

In Vitro Antifungal Spectrum of Malvone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvone A, a naphthoquinone phytoalexin identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a secondary metabolite produced by plants of the Malva genus, notably Malva sylvestris, in response to fungal pathogens. This technical guide provides a comprehensive overview of the current knowledge regarding the in vitro antifungal spectrum of this compound. Due to the limited availability of extensive studies on the pure compound, this document also incorporates data from extracts of Malva sylvestris known to contain this compound and contextualizes its potential activity within the broader class of naphthoquinones. This guide summarizes available quantitative antifungal data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. This compound, a naphthoquinone from Malva sylvestris, has been identified as a phytoalexin with antifungal properties. Naphthoquinones, as a chemical class, are recognized for their broad biological activities, including potent antifungal effects.[1] This guide aims to consolidate the existing scientific information on the antifungal profile of this compound to support further research and development in this area.

Quantitative Antifungal Activity

Direct quantitative data on the in vitro antifungal spectrum of purified this compound is currently limited. The most specific data point available is its activity against the plant pathogen Verticillium dahliae.

Table 1: Antifungal Activity of Pure this compound

Fungal SpeciesAssay TypeMetricValueReference
Verticillium dahliaeTurbidimetric AssayED5024 µg/mL[2]

ED50 (Median Effective Dose) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

To provide a broader context of potential antifungal activity, data from extracts of Malva sylvestris, which contains this compound, are presented. It is important to note that these values reflect the combined activity of all constituents in the extract and not solely that of this compound.

Table 2: Antifungal Activity of Malva sylvestris Extracts

Fungal SpeciesExtract TypeMetricValue (mg/mL)Reference
Candida albicansEthanolic (Root)MIC0.78[3]
Candida kruseiEthanolic (Root)MIC0.78[3]
Candida albicansAqueous (Leaf)MIC>100[3]
Candida kruseiAqueous (Leaf)MIC>100[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocols

While a specific, detailed protocol for the antifungal susceptibility testing of pure this compound is not available in the cited literature, a standard methodology can be constructed based on established protocols for natural compounds and naphthoquinones, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a representative method for determining the MIC of this compound against various fungal species.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

  • Purified this compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Negative control (medium with DMSO)

  • Growth control (medium with fungal inoculum)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds, culture the isolate on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include wells for a positive control (serial dilutions of a standard antifungal), a negative control (medium with the same concentration of DMSO as in the test wells), and a growth control (medium and inoculum without any antifungal).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in fungal death.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a Sabouraud Dextrose Agar plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth or a significant reduction in colony count (e.g., ≥99.9% killing) on the agar plate.[4][5][6][7]

Proposed Mechanism of Action and Signaling Pathways

Specific studies on the signaling pathways affected by this compound in fungi are not yet available. However, based on the known mechanisms of other naphthoquinones, a proposed mechanism of action can be inferred. Naphthoquinones are known to induce cellular damage through the generation of reactive oxygen species (ROS) and by disrupting the fungal cell membrane.[1][8]

G cluster_extracellular Extracellular Malvone_A_ext This compound Membrane Membrane Malvone_A_ext->Membrane Crosses membrane Malvone_A_int Malvone_A_int Membrane->Malvone_A_int Redox Redox Malvone_A_int->Redox Permeability Permeability Malvone_A_int->Permeability Direct interaction? ROS ROS Redox->ROS Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Damage Damage Oxidative_Stress->Damage Apoptosis Apoptosis Mitochondria->Apoptosis Damage->Apoptosis Leakage Leakage Permeability->Leakage Leakage->Apoptosis

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antifungal compound like this compound.

G cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanism of Action Studies Start Source Compound (this compound) Primary_Screen Primary Antifungal Screen (e.g., Disk Diffusion) Start->Primary_Screen Active Activity Observed? Primary_Screen->Active MIC Determine MIC (Broth Microdilution) Active->MIC Yes End End Active->End No MFC Determine MFC MIC->MFC ROS_Assay ROS Detection Assay MFC->ROS_Assay Membrane_Assay Membrane Permeability Assay (e.g., Propidium Iodide Staining) MFC->Membrane_Assay Ergosterol_Assay Ergosterol Binding Assay MFC->Ergosterol_Assay Pathway_Analysis Transcriptomics/ Proteomics ROS_Assay->Pathway_Analysis Membrane_Assay->Pathway_Analysis Ergosterol_Assay->Pathway_Analysis Pathway_Analysis->End Elucidate Mechanism

Discussion and Future Directions

The available data, although limited, suggests that this compound possesses antifungal activity, particularly against the phytopathogen Verticillium dahliae. The activity of Malva sylvestris extracts against human-pathogenic Candida species further supports the potential of this compound as an antifungal lead compound. However, comprehensive studies on the pure compound are necessary to establish its full antifungal spectrum and potency.

Future research should focus on:

  • Broad-Spectrum Screening: Determining the MIC and MFC values of purified this compound against a wide range of clinically relevant fungi, including yeasts (Candida spp., Cryptococcus spp.) and molds (Aspergillus spp., dermatophytes).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antifungal effects. This should include investigations into its ability to generate ROS, disrupt membrane integrity, and potentially inhibit specific fungal enzymes or signaling pathways.

  • Synergy Studies: Evaluating the potential for synergistic interactions between this compound and existing antifungal drugs, which could lead to combination therapies with enhanced efficacy and reduced toxicity.

  • Toxicity Profiling: Assessing the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.

Conclusion

This compound is a promising natural product with demonstrated antifungal potential. While current data on its in vitro antifungal spectrum is not extensive, its chemical nature as a naphthoquinone and the antifungal activity of its source plant provide a strong rationale for further investigation. The protocols and conceptual frameworks presented in this guide offer a roadmap for future research aimed at fully characterizing the antifungal properties of this compound and evaluating its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide on the Biosynthesis of Malvone A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvone A, a naphthoquinone phytoalexin with the chemical structure 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a key defense compound produced by plants of the Malva genus, notably Malva sylvestris.[1][2][3] Its synthesis is induced in response to pathogenic attack, particularly from the fungus Verticillium dahliae.[1][3] This technical guide delineates the proposed biosynthetic pathway of this compound, drawing upon established knowledge of naphthoquinone synthesis in the plant kingdom. It provides detailed hypothetical enzymatic steps, potential intermediates, and comprehensive experimental protocols for the elucidation and analysis of this pathway. All quantitative data from related studies are summarized for comparative purposes, and key pathways and workflows are visualized using Graphviz diagrams.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Malva sylvestris has not been fully elucidated, a scientifically robust hypothetical pathway can be proposed based on the well-characterized shikimate pathway leading to o-succinylbenzoate (OSB) , a common route for the formation of the naphthoquinone core in plants.[4][5][6][7][8][9] Subsequent modification reactions, including hydroxylation and methylation, are then postulated to yield the final this compound structure.

The proposed pathway can be divided into two main stages: Stage 1: Formation of the Naphthoquinone Core via the Shikimate/OSB Pathway. Stage 2: Modification of the Naphthoquinone Core to Yield this compound.

Stage 1: Formation of 1,4-Dihydroxy-2-naphthoate

The initial steps of the pathway follow the conserved shikimate pathway, starting from primary metabolites phosphoenolpyruvate and erythrose-4-phosphate, to produce chorismate.[5][6][9] Chorismate is then converted to o-succinylbenzoate (OSB), which undergoes cyclization to form the naphthoquinone skeleton.

Key enzymatic steps include:

  • Isochorismate synthase (ICS): Converts chorismate to isochorismate.

  • o-Succinylbenzoate synthase (OSBS): Catalyzes the formation of o-succinylbenzoate from isochorismate and 2-oxoglutarate.[8][10]

  • o-Succinylbenzoate-CoA ligase (OSB-CoA ligase): Activates OSB to its CoA ester.[8]

  • Naphthoate synthase (NS): Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).

Shikimate_OSB_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate synthase (ICS) o-Succinylbenzoate (OSB) o-Succinylbenzoate (OSB) Isochorismate->o-Succinylbenzoate (OSB) o-Succinylbenzoate synthase (OSBS) OSB-CoA OSB-CoA o-Succinylbenzoate (OSB)->OSB-CoA OSB-CoA ligase 1,4-Dihydroxy-2-naphthoate (DHNA) 1,4-Dihydroxy-2-naphthoate (DHNA) OSB-CoA->1,4-Dihydroxy-2-naphthoate (DHNA) Naphthoate synthase

Figure 1: Shikimate/OSB Pathway to DHNA.
Stage 2: Postulated Modification Steps Leading to this compound

Following the formation of the naphthoquinone core, a series of modification reactions are proposed to generate this compound. These include decarboxylation, hydroxylation, and methylation.

Proposed enzymatic steps:

  • Decarboxylation: 1,4-dihydroxy-2-naphthoate is likely decarboxylated to form 1,4-naphthoquinone.

  • Hydroxylation: A series of hydroxylation events, likely catalyzed by cytochrome P450 monooxygenases or other aromatic hydroxylases, would add hydroxyl groups at the C-5 and C-6 positions.[11][12][13][14]

  • Methylation (C-methylation): A methyl group is added to the C-2 position, likely from S-adenosyl-L-methionine (SAM) by a C-methyltransferase.[15][16]

  • Methylation (O-methylation): The hydroxyl group at the C-3 position is methylated to a methoxy group, also likely utilizing SAM as the methyl donor and catalyzed by an O-methyltransferase.[17][18][19][20][21]

Malvone_A_Modification_Pathway 1,4-Dihydroxy-2-naphthoate 1,4-Dihydroxy-2-naphthoate 1,4-Naphthoquinone 1,4-Naphthoquinone 1,4-Dihydroxy-2-naphthoate->1,4-Naphthoquinone Decarboxylase 5,6-Dihydroxy-1,4-naphthoquinone 5,6-Dihydroxy-1,4-naphthoquinone 1,4-Naphthoquinone->5,6-Dihydroxy-1,4-naphthoquinone Hydroxylases 2-Methyl-5,6-dihydroxy-1,4-naphthoquinone 2-Methyl-5,6-dihydroxy-1,4-naphthoquinone 5,6-Dihydroxy-1,4-naphthoquinone->2-Methyl-5,6-dihydroxy-1,4-naphthoquinone C-Methyltransferase (SAM) This compound This compound 2-Methyl-5,6-dihydroxy-1,4-naphthoquinone->this compound O-Methyltransferase (SAM)

Figure 2: Proposed Modification Pathway to this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. However, data from studies on related pathways and enzymes provide a valuable reference for researchers.

Enzyme ClassSubstrateKm (µM)Vmax (nmol/mg/min)Source OrganismReference
o-Succinylbenzoate synthase 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate~102500Amycolatopsis[10]
Phenol O-methyltransferase Acetaminophen21,200-Human Erythrocyte[17]
Phenol O-methyltransferase Phenol2,000-Human Erythrocyte[17]
Catechol O-methyltransferase 3,4-Dihydroxyacetophenone---[19]

Experimental Protocols

This section provides detailed protocols that can be adapted for the study of this compound biosynthesis.

Elicitation of this compound Production in Malva sylvestris Cell Culture

This protocol describes the induction of phytoalexin synthesis using an elicitor preparation from Verticillium dahliae.

Elicitation_Workflow cluster_0 Elicitor Preparation cluster_1 Cell Culture Treatment V_dahliae_culture Grow Verticillium dahliae in liquid culture Filter_sterilize Filter-sterilize culture filtrate V_dahliae_culture->Filter_sterilize Autoclave Autoclave filtrate (optional, for crude elicitor) Filter_sterilize->Autoclave Add_elicitor Add elicitor to cell culture Autoclave->Add_elicitor Malva_culture Establish Malva sylvestris suspension culture Malva_culture->Add_elicitor Incubate Incubate for 24-72 hours Add_elicitor->Incubate Harvest Harvest cells and medium Incubate->Harvest

Figure 3: Workflow for Elicitation of this compound.

Materials:

  • Malva sylvestris callus or suspension culture

  • Verticillium dahliae culture

  • Liquid culture medium for fungus (e.g., Potato Dextrose Broth)

  • Liquid culture medium for plant cells (e.g., Murashige and Skoog medium)

  • Sterile filtration unit (0.22 µm)

  • Autoclave

Procedure:

  • Elicitor Preparation:

    • Inoculate V. dahliae into liquid medium and grow for 7-10 days.

    • Separate the fungal mycelium from the culture broth by filtration.

    • Sterilize the culture filtrate by passing it through a 0.22 µm filter. This is the elicitor preparation. For a crude, heat-stable elicitor, the filtrate can be autoclaved.[22]

  • Elicitation:

    • Grow M. sylvestris suspension cells to the mid-logarithmic phase.

    • Add the sterile elicitor preparation to the plant cell culture at a predetermined concentration (e.g., 1-5% v/v).

    • Incubate the treated cultures for a time course (e.g., 0, 12, 24, 48, 72 hours).

  • Harvesting:

    • Separate the cells from the medium by vacuum filtration.

    • Freeze both the cells and the medium immediately in liquid nitrogen and store at -80°C until extraction.

Extraction and Quantification of this compound by HPLC

This protocol outlines the extraction of this compound from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Lyophilized plant material (elicited cells or medium)

  • Methanol or acetone

  • HPLC system with a C18 column and a Diode Array Detector (DAD)

  • This compound standard (if available)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

  • Extraction:

    • Homogenize the lyophilized plant cells in methanol or acetone.

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Resuspend the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan, likely in the 250-280 nm and 330-450 nm range for naphthoquinones).

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples based on the peak area.[1][17][23][24][25][26][27]

General Enzyme Assay Protocols (Adaptable for this compound Biosynthesis)

The following are general frameworks for assaying the key enzyme classes proposed in the this compound biosynthetic pathway. These would need to be optimized with the specific substrates.

1. o-Succinylbenzoate Synthase (OSBS) Assay:

  • Principle: Spectrophotometric detection of the formation of o-succinylbenzoate.

  • Reaction Mixture: Buffer (e.g., Tris-HCl, pH 8.0), MgCl2, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (substrate), and the plant protein extract.

  • Procedure: Incubate the reaction mixture at an optimal temperature (e.g., 30°C). Stop the reaction at various time points and analyze the formation of OSB by HPLC.[28]

2. Aromatic Hydroxylase Assay:

  • Principle: HPLC-based detection of the hydroxylated product.

  • Reaction Mixture: Buffer (e.g., phosphate buffer, pH 7.4), NADPH, the naphthoquinone substrate, and a microsomal protein fraction from the plant.

  • Procedure: Incubate the reaction at an optimal temperature. Stop the reaction (e.g., by adding acetonitrile) and analyze the formation of the hydroxylated naphthoquinone by HPLC.[11]

3. O-Methyltransferase (OMT) Assay:

  • Principle: Radiochemical assay detecting the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the substrate, or HPLC analysis of the methylated product.

  • Reaction Mixture: Buffer (e.g., Tris-HCl, pH 7.5), [³H]-SAM or unlabeled SAM, the hydroxylated naphthoquinone substrate, and the plant protein extract.

  • Procedure (Radiochemical): After incubation, extract the methylated product with an organic solvent and quantify the incorporated radioactivity using liquid scintillation counting.

  • Procedure (HPLC): Stop the reaction and analyze the formation of the methoxylated product by HPLC.[18][19][20][29]

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research into the defense mechanisms of Malva sylvestris. The experimental protocols outlined in this guide offer a comprehensive toolkit for researchers to elucidate the specific enzymes and intermediates involved in this pathway. A thorough understanding of this compound biosynthesis holds significant potential for the development of novel disease-resistant plant varieties and for the biotechnological production of this and other valuable naphthoquinone compounds for pharmaceutical applications. Further research, including gene silencing and heterologous expression studies, will be crucial to definitively characterize each step of this important biosynthetic pathway.

References

Methodological & Application

Application Note & Protocol: Quantification of Malvone A in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A, chemically identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a phytoalexin found in plants of the Malva genus, such as Malva sylvestris (common mallow).[1][2] As a phytoalexin, it is produced by the plant in response to pathogens and stress.[3] this compound has garnered significant interest due to its notable biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6][7][8] Its potential therapeutic applications make accurate quantification in plant extracts a critical step for research, drug development, and the quality control of herbal formulations.[9]

High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely used analytical technique for the separation, identification, and quantification of phytochemicals in complex mixtures like plant extracts.[9][10][11] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.

Principle of the Method

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of polar solvents. When the plant extract is injected into the system, compounds are separated based on their polarity. Nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. The separation is achieved by a gradient elution, where the mobile phase composition is varied to systematically elute compounds of interest.

A UV detector is used for quantification. This compound, a naphthoquinone, possesses chromophores that absorb light in the UV-visible spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard.

Materials and Methods

Reagents and Standards
  • This compound certified reference standard (>98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or acetic acid), analytical grade

  • Solvents for extraction (e.g., methanol, ethanol)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical column: C18, 250 x 4.6 mm, 5 µm particle size

  • Data acquisition and processing software

  • Analytical balance

  • Ultrasonic bath

  • Rotary evaporator

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Plant Material Extraction and Sample Preparation
  • Grinding: Air-dry the plant material (Malva sylvestris leaves or stems) and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Sample Solution Preparation:

    • Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.

    • Vortex the solution to ensure it is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method and Quantification

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the quantification of this compound.

Table 1: HPLC Method Parameters for this compound Quantification

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection Wavelength | 270 nm (based on typical naphthoquinone absorbance) |

Calibration Curve and Quantification
  • Inject the prepared standard solutions into the HPLC system.

  • Record the peak area for this compound at each concentration.

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be > 0.999 for good linearity.

  • Inject the prepared plant extract sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables provide examples of how to structure the quantitative data for clear comparison and reporting.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL) Peak Area (mAU*s)
1 15,234
5 76,170
10 151,980
25 380,500
50 760,100
100 1,525,000

| Linear Regression | y = 15240x + 350; R² = 0.9998 |

Table 3: Example Quantification of this compound in Malva sylvestris Extracts

Sample ID Plant Part Peak Area (mAU*s) Concentration in Extract (mg/g)
MS-L-01 Leaf 250,600 16.42

| MS-S-01 | Stem | 180,250 | 11.82 |

Visualizations

The following diagrams illustrate the experimental workflow and a putative signaling pathway for this compound's anti-inflammatory activity.

experimental_workflow plant_material Plant Material (Malva sylvestris) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Plant Extract filtration->crude_extract sample_prep Sample Preparation (Dissolve & Filter 0.45 µm) crude_extract->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis report Final Report data_analysis->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway malvone_a This compound nf_kb NF-κB Pathway malvone_a->nf_kb Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Malvone A: A Promising Natural Fungicide for Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Malvone A, a naturally occurring naphthoquinone isolated from the common mallow plant (Malva sylvestris), is emerging as a potent natural fungicide with significant potential for agricultural applications. This phytoalexin, produced by the plant in response to fungal pathogens, has demonstrated notable efficacy, particularly against Verticillium dahliae, a soil-borne fungus responsible for widespread crop damage. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its known antifungal activity, putative mechanism of action, and protocols for its investigation.

Introduction

The increasing demand for sustainable agricultural practices has intensified the search for effective, eco-friendly alternatives to synthetic fungicides. Natural compounds derived from plants offer a promising avenue for the development of new bio-fungicides. This compound (2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone) is a secondary metabolite produced by Malva sylvestris and has been identified as a key component of the plant's defense mechanism.[1][2] Its antifungal properties, particularly against Verticillium wilt, make it a compelling candidate for further research and development as a commercial bio-fungicide.

Antifungal Activity of this compound

To date, the most well-documented antifungal activity of this compound is against the phytopathogen Verticillium dahliae. As a phytoalexin, its production in Malva sylvestris is induced upon infection by this fungus.[3][4]

Data Presentation: In Vitro Efficacy of this compound

Fungal PathogenAssay TypeEfficacy MetricValueReference
Verticillium dahliaeTurbidimetric AssayED5024 µg/mL[3][4]

Further research is required to establish the antifungal spectrum of this compound against other significant agricultural pathogens such as Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. Currently, there is a lack of publicly available data on the efficacy of purified this compound against these fungi.

Mechanism of Action

The precise signaling pathway of this compound's antifungal activity is not yet fully elucidated. However, based on the known mechanisms of other naphthoquinones, a multi-pronged attack on fungal cells is hypothesized. The proposed mechanism involves the disruption of the fungal cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to a cascade of events culminating in the inhibition of fungal growth and, ultimately, cell death.

G Malvone_A This compound Fungal_Cell Fungal Cell Malvone_A->Fungal_Cell Cell_Membrane Cell Membrane Disruption Fungal_Cell->Cell_Membrane ROS_Generation Reactive Oxygen Species (ROS) Generation Fungal_Cell->ROS_Generation Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cellular_Damage->Fungal_Cell_Death

Caption: Proposed mechanism of action of this compound against fungal cells.

Experimental Protocols

The following protocols are provided as a guide for the experimental investigation of this compound.

Protocol 1: Extraction and Purification of this compound from Malva sylvestris

Objective: To extract and purify this compound from the aerial parts of Malva sylvestris.

Materials:

  • Dried, powdered aerial parts of Malva sylvestris

  • Methanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard analytical equipment

Procedure:

  • Extraction:

    • Macerate the dried plant material in methanol at room temperature for 48-72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • Resuspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with hexane to remove nonpolar compounds.

    • Subsequently, partition the aqueous methanol phase with ethyl acetate to extract compounds of medium polarity, including this compound.

    • Collect and concentrate the ethyl acetate fraction.

  • Purification:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing this compound (a reference standard would be required for confirmation).

    • Pool the fractions containing this compound and further purify using preparative TLC or HPLC if necessary.

G start Dried Malva sylvestris Powder extraction Methanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning1 Liquid-Liquid Partitioning (Hexane) concentration1->partitioning1 partitioning2 Liquid-Liquid Partitioning (Ethyl Acetate) partitioning1->partitioning2 concentration2 Concentration of Ethyl Acetate Fraction partitioning2->concentration2 chromatography Silica Gel Column Chromatography concentration2->chromatography analysis TLC/HPLC Analysis chromatography->analysis purified Purified this compound analysis->purified

Caption: Generalized workflow for the extraction and purification of this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various plant pathogenic fungi.

Materials:

  • Purified this compound

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Potato Dextrose Agar (PDA)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the test fungus in sterile PDB and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Microdilution Assay:

    • Dissolve this compound in DMSO to create a stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in PDB in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include positive (fungal inoculum without this compound) and negative (PDB only) controls.

    • Incubate the plates at an appropriate temperature for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth, as determined visually or spectrophotometrically.

  • MFC Determination:

    • Take an aliquot from the wells showing no visible growth in the MIC assay.

    • Plate the aliquots onto PDA plates.

    • Incubate the plates at an appropriate temperature for 48-72 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plates.

Protocol 3: Phytotoxicity Assessment

Specific phytotoxicity data for this compound on various crop plants is not currently available. The following is a general protocol for assessing the phytotoxicity of a natural compound.

Objective: To evaluate the potential phytotoxic effects of this compound on representative crop plants.

Materials:

  • Purified this compound

  • Seeds of test plants (e.g., tomato, lettuce, wheat)

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Growth: Sow seeds in pots and allow them to germinate and grow to the 2-4 true leaf stage.

  • Treatment Application:

    • Prepare different concentrations of this compound in a suitable solvent (with a surfactant if necessary).

    • Spray the plants with the this compound solutions until runoff.

    • Include a control group sprayed only with the solvent and surfactant.

  • Observation:

    • Maintain the plants in a growth chamber or greenhouse for 7-14 days.

    • Visually assess the plants for any signs of phytotoxicity, such as leaf discoloration, necrosis, stunting, or malformation.

    • Record observations and compare the treated plants to the control group.

Formulation and Application in Agriculture

Detailed research into the formulation of this compound as a bio-fungicide has not yet been published. The development of a stable and effective formulation is a critical step for its practical application in agriculture.

Considerations for Formulation:

  • Solubility: this compound's solubility in water and other environmentally friendly solvents will need to be determined to develop a suitable liquid formulation.

  • Stability: The stability of this compound under various environmental conditions (e.g., UV light, temperature, pH) must be assessed to ensure a reasonable shelf life and efficacy in the field.

  • Adjuvants: The addition of adjuvants, such as surfactants and sticking agents, may be necessary to improve the coverage and adherence of the formulation to plant surfaces.

Application Methods:

  • Foliar Spray: A liquid formulation of this compound could be applied as a foliar spray to protect plants from foliar fungal pathogens.

  • Soil Drench: For soil-borne pathogens like Verticillium dahliae, a soil drench application may be more effective.

  • Seed Treatment: Treating seeds with a this compound formulation could provide early protection against seed and soil-borne diseases.

Future Directions

The potential of this compound as a natural fungicide is promising, but further research is essential to realize its application in agriculture. Key areas for future investigation include:

  • Optimization of Extraction and Purification: Development of a scalable and cost-effective method for producing high-purity this compound.

  • Broad-Spectrum Efficacy Testing: Evaluation of this compound's antifungal activity against a wider range of economically important plant pathogens.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in fungal cells.

  • Phytotoxicity and Environmental Fate: Comprehensive studies to ensure the safety of this compound to non-target organisms and its degradation profile in the environment.

  • Formulation and Field Trials: Development of stable and effective formulations and conducting field trials to evaluate the performance of this compound under real-world agricultural conditions.

The continued exploration of this compound holds the potential to provide a valuable tool for integrated pest management strategies and contribute to a more sustainable future for agriculture.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Malvone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A, a phytoalexin identified as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a compound of interest due to its biological activities.[1] Understanding its chemical structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and potential use in drug development and metabolomics studies. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, along with a generalized protocol for its analysis.

Chemical Structure

Systematic Name: 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone

Molecular Formula: C₁₂H₁₀O₅

Molecular Weight: 234.21 g/mol

Structure:

Caption: Chemical structure of this compound.

Predicted Mass Spectrometry Fragmentation Pattern

Parent Ion:

The mass spectrum of this compound is expected to show a prominent parent ion. In one study, a parent ion was observed at m/z 234, which corresponds to the molecular weight of the compound.[1] For ESI in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 235 .

Predicted Fragmentation Data:

The following table summarizes the predicted major fragments for this compound.

m/z (Predicted) Proposed Formula Proposed Structure/Loss Notes
235[C₁₂H₁₁O₅]⁺[M+H]⁺Protonated parent molecule.
217[C₁₂H₉O₄]⁺[M+H - H₂O]⁺Loss of a water molecule from the hydroxyl groups.
207[C₁₁H₈O₄]⁺[M+H - CO]⁺Loss of carbon monoxide from the quinone ring, a common fragmentation for quinones.
189[C₁₁H₆O₃]⁺[M+H - H₂O - CO]⁺Sequential loss of water and carbon monoxide.
179[C₁₀H₈O₃]⁺[M+H - 2CO]⁺Loss of a second carbon monoxide molecule.
161[C₁₀H₆O₂]⁺[M+H - 2CO - H₂O]⁺Further fragmentation involving the loss of water.
151[C₉H₈O₂]⁺[M+H - CO - C₂H₂O]⁺Fragmentation involving the methoxy and methyl groups.

Fragmentation Pathway Diagram:

Fragmentation_Pathway cluster_main Predicted Fragmentation Pathway of this compound [M+H]⁺ mol This compound [M+H]⁺ m/z 235 frag1 [M+H - H₂O]⁺ m/z 217 mol->frag1 - H₂O frag2 [M+H - CO]⁺ m/z 207 mol->frag2 - CO frag3 [M+H - H₂O - CO]⁺ m/z 189 frag1->frag3 - CO frag2->frag3 - H₂O frag4 [M+H - 2CO]⁺ m/z 179 frag2->frag4 - CO frag5 [M+H - 2CO - H₂O]⁺ m/z 161 frag3->frag5 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Analysis of this compound

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source.

1. Materials and Reagents:

  • This compound standard (or purified sample)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • LC column (e.g., C18 column)

  • LC-MS system with ESI source (e.g., Q-TOF or Orbitrap)

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. LC-MS Parameters (Example):

  • Liquid Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (ESI-Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation pattern.

4. Data Analysis:

  • Acquire full scan MS data to identify the [M+H]⁺ ion of this compound (m/z 235).

  • Perform MS/MS experiments on the precursor ion at m/z 235 to obtain the fragmentation spectrum.

  • Analyze the resulting MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

  • Compare the experimental fragmentation pattern with the predicted pattern for structural confirmation.

Experimental Workflow Diagram:

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow for this compound sample_prep Sample Preparation (Dissolution & Dilution) lc_separation Liquid Chromatography (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (Positive Mode) lc_separation->ionization ms_analysis Full Scan MS Analysis (Identify [M+H]⁺) ionization->ms_analysis msms_analysis MS/MS Fragmentation (CID on m/z 235) ms_analysis->msms_analysis data_analysis Data Analysis (Identify Fragments & Pathways) msms_analysis->data_analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This document provides a theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation pattern, centered around the protonated molecule at m/z 235, involves characteristic losses of water and carbon monoxide, which are typical for naphthoquinone structures. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further elucidate the fragmentation behavior of this important phytoalexin. Such data is invaluable for the unambiguous identification and quantification of this compound in complex biological matrices.

References

Malvone A: Application Notes and Protocols for Fungal Infection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvone A, a naphthoquinone scientifically known as 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, is a phytoalexin isolated from the plant Malva sylvestris.[1] Emerging research has identified this compound as a promising candidate for the development of novel antifungal therapeutic agents. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in exploring the antifungal potential of this compound.

Antifungal Activity

This compound has demonstrated significant inhibitory activity against pathogenic fungi. Notably, it has been shown to be a potent antimicrobial agent against the plant pathogen Verticillium dahliae.[1] While specific data for a broad range of human and plant fungal pathogens is still under investigation, preliminary findings and studies on the source plant, Malva sylvestris, suggest a wider spectrum of activity. An ethanol extract of Malva sylvestris root, which contains this compound, has shown a Minimum Inhibitory Concentration (MIC) of 0.78 mg/mL against Candida albicans.[2]

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of this compound.

Fungal SpeciesAssay TypeValueUnitsReference
Verticillium dahliaeTurbidimetric AssayED50 = 24µg/mL[1]
Candida albicansBroth Microdilution (on M. sylvestris root extract)MIC = 0.78mg/mL[2]

Mechanism of Action (Putative)

The precise mechanism of action for this compound's antifungal properties has not been definitively elucidated. However, based on the known mechanisms of other naphthoquinones and flavonoids, several pathways are likely involved. These include:

  • Disruption of Fungal Cell Membrane: Like many phenolic compounds, this compound may interfere with the integrity of the fungal plasma membrane, leading to leakage of cellular contents and ultimately cell death.[3]

  • Inhibition of Ergosterol Biosynthesis: A common target for antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane.[4][5] this compound may inhibit key enzymes in this pathway.

  • Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is essential for cell viability and is a prime target for antifungal agents.[6][7] this compound could potentially inhibit the enzymes responsible for the synthesis of these structural components.

  • Inhibition of Nucleic Acid Synthesis: Some antimicrobial compounds interfere with DNA and RNA synthesis, thereby halting fungal replication and growth.[8][9]

Putative Signaling Pathway for this compound Antifungal Activity

MalvoneA_Mechanism cluster_fungal_cell Fungal Cell MalvoneA This compound CellMembrane Cell Membrane MalvoneA->CellMembrane Disruption Ergosterol_Pathway Ergosterol Biosynthesis MalvoneA->Ergosterol_Pathway Inhibition CellWall_Pathway Cell Wall Synthesis MalvoneA->CellWall_Pathway Inhibition NucleicAcid_Pathway Nucleic Acid Synthesis MalvoneA->NucleicAcid_Pathway Inhibition CellDeath Fungal Cell Death CellMembrane->CellDeath Ergosterol_Pathway->CellDeath CellWall_Pathway->CellDeath NucleicAcid_Pathway->CellDeath MIC_Workflow A Prepare Fungal Inoculum C Add Fungal Inoculum to each well A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically assess growth D->E F Determine MIC E->F Biofilm_Workflow A Prepare Fungal Inoculum and this compound dilutions B Add Inoculum and this compound to 96-well plate A->B C Incubate for 24 hours to allow biofilm formation B->C D Wash wells to remove planktonic cells C->D E Stain biofilm with Crystal Violet D->E F Wash and solubilize the dye E->F G Measure absorbance to quantify biofilm F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Malvone A Extraction from Malva sylvestris

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Malvone A extraction from Malva sylvestris. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a naphthoquinone phytoalexin (2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone) found in Malva sylvestris (common mallow).[1][2][3][4] As a phytoalexin, its production in the plant is induced by pathogens like Verticillium dahliae.[2] It is of significant research interest due to its potent antimicrobial and other pharmacological properties, making it a candidate for drug development.[1][5]

Q2: What are the primary goals when optimizing an extraction protocol for this compound?

A2: The primary goals are to maximize the extraction yield (the amount of this compound recovered from the plant material) and to ensure the purity and stability of the final extract. This involves selecting the most effective solvent and refining parameters such as temperature, extraction time, and the solid-to-solvent ratio to achieve the highest efficiency.

Q3: Which parts of the Malva sylvestris plant are best for this compound extraction?

A3: While various bioactive compounds are present throughout the plant, leaves and flowers are the most commonly used parts for phytochemical extraction due to their high concentration of these compounds.[1] For this compound, which is a defense compound, its concentration may be highest in tissues challenged by pathogens.

Q4: What are the key factors that influence the extraction yield of this compound?

A4: Several factors critically impact extraction efficiency:

  • Solvent Choice: The polarity of the solvent is paramount. This compound, a naphthoquinone, is a moderately polar compound. Solvents like methanol, ethanol, acetone, or mixtures thereof are often effective.[6][7]

  • Temperature: Higher temperatures can increase solvent efficiency and solubility but may also lead to the degradation of thermolabile compounds like this compound.[8]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged extraction can increase the risk of compound degradation.[9]

  • Solid-to-Solvent Ratio: An optimal ratio ensures that the plant material is fully saturated with the solvent, allowing for maximum diffusion of the target compound into the solvent.[10]

  • pH: The pH of the extraction medium can influence the stability and solubility of the target compound.[11]

  • Plant Material Preparation: The physical state of the plant material (e.g., particle size) affects the surface area available for extraction. Proper drying and grinding are crucial first steps.[9]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: My HPLC analysis shows a very low yield of this compound. What are the likely causes and solutions?

  • Answer: Low yield is a common issue stemming from several potential sources. Use the following decision tree to diagnose the problem.

G Start Low this compound Yield Solvent Inappropriate Solvent? Start->Solvent Check Solvent Conditions Suboptimal Conditions? Start->Conditions Check Conditions Degradation Compound Degradation? Start->Degradation Check Stability Material Poor Plant Material? Start->Material Check Starting Material Sol_Solution Solution: Screen solvents of varying polarity (e.g., Hexane, Ethyl Acetate, Acetone, Ethanol, Methanol). Naphthoquinones often extract well with moderately polar solvents. Solvent->Sol_Solution Yes Cond_Solution Solution: Optimize parameters. - Temperature (try 25-60°C) - Time (try 1-24 hours) - Solid:Solvent Ratio (try 1:10 to 1:30 g/mL) Conditions->Cond_Solution Yes Deg_Solution Solution: Minimize exposure to heat and light. - Use lower extraction temperatures. - Work in low light or use amber glassware. - Consider extraction under an inert atmosphere (e.g., Nitrogen). Degradation->Deg_Solution Yes Mat_Solution Solution: Ensure proper material handling. - Use high-quality, properly identified plant material. - Ensure material is thoroughly dried and ground to a fine, consistent powder (e.g., 40-60 mesh). Material->Mat_Solution Yes

Caption: Troubleshooting Decision Tree for Low this compound Yield.

Issue 2: High Levels of Contaminants in the Extract

  • Question: My crude extract is dark green and appears to be full of chlorophyll and other pigments. How can I clean this up?

  • Answer: This is a common issue, especially when using polar solvents like methanol or ethanol.

    • Pre-Extraction Defatting: Before the main extraction, wash the dried plant material with a non-polar solvent like n-hexane.[9] This will remove chlorophyll, lipids, and waxes without extracting the more polar this compound.

    • Liquid-Liquid Partitioning: After obtaining your crude extract, dissolve it in a solvent mixture (e.g., methanol/water) and partition it against an immiscible, non-polar solvent (e.g., hexane). The highly non-polar contaminants will move to the hexane layer, while this compound remains in the methanol/water layer.

    • Solid-Phase Extraction (SPE): For further purification, pass the extract through an SPE cartridge (e.g., C18). Non-polar impurities can be washed away with a weak solvent, and this compound can then be eluted with a stronger solvent.

Issue 3: Inconsistent Yields Between Batches

  • Question: I am following the same protocol, but my extraction yields for this compound are highly variable. Why is this happening?

  • Answer: Inconsistency often points to variability in the starting material or subtle deviations in the protocol.[8]

    • Plant Material Variability: The concentration of phytochemicals can vary based on the plant's genetics, growing conditions, harvest time, and storage conditions.[8][12] Ensure you are using plant material from a single, well-documented source.

    • Drying and Grinding: Inconsistent particle size can lead to variable extraction efficiency. Ensure your grinding and sieving process produces a consistent powder for each batch.

    • Precise Protocol Adherence: Small changes in temperature, extraction time, or agitation speed can impact results. Use precisely controlled equipment (e.g., a temperature-controlled shaker) to ensure reproducibility.

Data Presentation: Solvent Effects on Extraction

While specific quantitative data on this compound yield optimization is not widely published, we can infer effective solvent choices based on studies of other phytochemicals from Malva sylvestris. The following table summarizes how different solvents affect the extraction of various compound classes.

Solvent SystemTarget Compound ClassKey FindingsReference
Water (at 100°C)Polysaccharides, ExtractivesYielded the highest content of total extractives (2.88%).[13]
10% EthanolPolysaccharidesProvided the maximum yield of polysaccharides (0.274%).[13]
50% EthanolFlavonoidsResulted in the highest flavonoid content (0.055%).[13]
70% EthanolPhenolics & FlavonoidsEffective for extracting total phenolics and flavonoids.
MethanolGeneral PhytochemicalsA highly effective polar solvent for a broad range of compounds, including phenolics.[5][6][5][6]
n-Hexane, DichloromethaneLipophilic CompoundsUsed to extract non-polar compounds or for initial defatting.[14]

Note for this compound: As a naphthoquinone, this compound is less polar than polysaccharides but more polar than lipids. Therefore, solvents like acetone, ethyl acetate, ethanol, and methanol are predicted to be most effective. A systematic screening is essential.

Experimental Protocols

Protocol 1: General Workflow for Optimizing this compound Extraction

This protocol outlines a systematic approach to developing a robust extraction method.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Solvent Screening cluster_opt Phase 3: Parameter Optimization cluster_final Phase 4: Finalization A 1. Obtain & Dry Malva sylvestris Plant Material B 2. Grind to Fine Powder (e.g., 40-60 mesh) A->B C 3. (Optional) Defat with Hexane to Remove Chlorophyll/Lipids B->C D 4. Extract with Solvents of Varying Polarity (e.g., Ethyl Acetate, Acetone, Ethanol, Methanol) C->D E 5. Analyze Extracts via HPLC or TLC to Identify Best Solvent for this compound D->E F 6. Optimize Key Parameters using Best Solvent: - Temperature (e.g., 30, 45, 60°C) - Time (e.g., 1, 4, 12, 24h) - Solid:Solvent Ratio (e.g., 1:10, 1:20, 1:30) E->F G 7. Validate Optimized Protocol F->G H 8. Scale-Up Extraction G->H

Caption: General Experimental Workflow for Extraction Optimization.

Protocol 2: Detailed Methodology for Solvent Extraction

  • Preparation: Weigh 10 g of dried, powdered Malva sylvestris leaf material.

  • Extraction:

    • Place the powder into a 500 mL Erlenmeyer flask.

    • Add 200 mL of the chosen solvent (e.g., 80% ethanol, for a 1:20 solid-to-solvent ratio).

    • Seal the flask and place it in an orbital shaker with temperature control (e.g., 45°C) set to 120 RPM.

    • Extract for the desired duration (e.g., 4 hours).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum. Wash the solid residue with a small amount of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., < 40°C) to obtain the crude extract.

  • Quantification:

    • Accurately weigh the crude extract to determine the total yield.

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze by a validated HPLC method using a this compound standard to determine the precise yield of the target compound.

Logical Relationships

This compound Induction Pathway

This compound is a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack. This relationship can be visualized as a simple induction pathway.

G Pathogen Pathogenic Stress (e.g., Verticillium dahliae) Plant Malva sylvestris Plant Cells Pathogen->Plant Induces Response Defense Response (Signal Transduction) Plant->Response MalvoneA Synthesis of This compound Response->MalvoneA Leads to

Caption: Simplified Induction Pathway of this compound in Malva sylvestris.

References

Malvone A solubility issues and effective solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvone A. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants that accumulate rapidly at areas of pathogen infection. It was first isolated from Malva sylvestris (common mallow) in response to the plant pathogen Verticillium dahliae.[1][2] Its chemical name is 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone.[1][2][3] This structure, containing both polar hydroxyl groups and a less polar naphthoquinone backbone, influences its solubility.

Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

For initial stock solutions, polar aprotic solvents are often a good starting point for compounds with both polar and non-polar characteristics. Subsequently, these stock solutions can be diluted into aqueous buffers or cell culture media. It is crucial to note that the final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in purely aqueous buffers like Phosphate Buffered Saline (PBS) is likely to be challenging and result in very low solubility. The non-polar naphthoquinone ring system limits its solubility in water. To achieve a desired concentration in an aqueous medium, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a common issue when working with compounds that have limited aqueous solubility. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay.

  • Increase the solvent concentration: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution. Always run a vehicle control with the same solvent concentration to account for any effects of the solvent itself.

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a stock solution in DMSO could be diluted into a buffer that contains a small percentage of another co-solvent like ethanol or polyethylene glycol (PEG).

  • Sonication: Gentle sonication of the final solution can help to disperse the compound and aid in dissolution.

  • Warm the solution: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility, which can be useful for short-term experiments. However, be mindful of the thermal stability of this compound.

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the chosen solvent. The solvent is not appropriate for the chemical structure of this compound.Refer to the solvent recommendation table below. Start with a polar aprotic solvent like DMSO or DMF.
A precipitate forms immediately upon dilution of the organic stock solution into an aqueous buffer. The aqueous solubility limit of this compound has been exceeded.Lower the final concentration of this compound. Consider using a buffer with a small amount of a solubilizing agent or co-solvent.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation over time.Try gentle vortexing or sonication after dilution. Prepare fresh dilutions for each experiment.
Inconsistent experimental results between batches. Potential degradation or precipitation of this compound in the stock solution.Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

This compound Solubility Profile (Qualitative)

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents based on its chemical structure. Experimental verification is highly recommended.

Solvent Solvent Type Predicted Solubility Notes
Water, PBSPolar ProticVery LowThe non-polar naphthoquinone structure limits aqueous solubility.
Methanol, EthanolPolar ProticSlightly Soluble to SolubleThe hydroxyl groups may interact favorably, but the backbone may limit high solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Highly SolubleGenerally a good solvent for a wide range of organic molecules.[4][5]
Dimethylformamide (DMF)Polar AproticSoluble to Highly SolubleSimilar to DMSO, often a good choice for initial stock solutions.
AcetonePolar AproticSolubleUseful for initial dissolution, but its volatility can be a concern.
Dichloromethane (DCM), ChloroformNon-polarSlightly SolubleThe polar hydroxyl groups will likely limit solubility in non-polar solvents.
Hexane, HeptaneNon-polarInsolubleNot recommended for dissolving this compound.

Experimental Protocols

Protocol: Determining the Solubility of this compound in a Selected Solvent

This protocol provides a general method to estimate the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly and vortex for 2-3 minutes.

    • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully take an aliquot from the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your analytical method (e.g., spectrophotometry or HPLC).

    • Measure the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil1 Vortex vigorously prep2->equil1 equil2 Incubate with shaking for 24-48h equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for determining this compound solubility.

signaling_pathway Hypothesized Signaling Pathway Inhibition by Phytoalexins cluster_stimulus External Stimulus cluster_pathway Cellular Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition stimulus Pathogen Elicitor receptor Receptor stimulus->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf response Pro-inflammatory Gene Expression tf->response malvone_a This compound (Phytoalexin) malvone_a->kinase2 Inhibition malvone_a->tf Inhibition

Caption: Potential inhibition of signaling by this compound.

References

Stability and storage conditions for Malvone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Malvone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. While some related compounds like lawsone are stored at room temperature (+20°C), for maximum stability and to minimize degradation over long periods, it is advisable to store this compound at -20°C.

Q2: How should I store this compound in solution?

A2: this compound in solution is likely to be less stable than in its solid form. If you need to store it in solution, use a high-purity, anhydrous solvent. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped vial, protected from light. For aqueous solutions, be aware that the stability of naphthoquinones can be pH-dependent.

Q3: My this compound powder has changed color. Is it still usable?

A3: A change in color, such as darkening, can indicate degradation or the presence of impurities. Naphthoquinones can be sensitive to air and light, leading to oxidation and the formation of colored byproducts. It is recommended to assess the purity of the discolored compound by a suitable analytical method, such as HPLC or TLC, before use. If significant degradation is observed, the compound may not be suitable for your experiments.

Q4: I am seeing a loss of biological activity in my experiments with this compound. What could be the cause?

A4: Loss of activity can be due to several factors related to the stability of this compound. Ensure that your stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles. The presence of nucleophiles in your experimental buffer or media could also lead to the degradation of this compound through Michael addition reactions. Consider preparing a fresh batch of the compound and re-evaluating its activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Peaks in HPLC/LC-MS Degradation of this compoundPrepare fresh solutions. Store solid compound and solutions under recommended conditions (cool, dark, and dry). Analyze a freshly prepared sample as a reference.
Contamination of solvent or glasswareUse high-purity solvents and ensure all glassware is thoroughly cleaned and dried.
Inconsistent Experimental Results Instability of this compound in the experimental mediumAssess the stability of this compound in your specific buffer or medium over the time course of your experiment. Consider adjusting the pH or removing potential nucleophiles if possible.
Inaccurate concentration of stock solutionVerify the concentration of your stock solution using a spectrophotometric method or by preparing a fresh, accurately weighed sample.
Precipitation of this compound in Aqueous Buffers Poor aqueous solubilityThis compound has low water solubility. Consider using a co-solvent such as DMSO or ethanol, but be mindful of the final concentration and its potential effects on your experiment. Sonication may also help to dissolve the compound.

Stability and Storage Conditions Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following recommendations are based on the chemical properties of naphthoquinones and data for the structurally similar compound, lawsone.

Condition Recommendation Rationale
Solid Storage (Long-term) -20°C, in a tightly sealed, opaque container, in a dry environment.To minimize oxidation, hydrolysis, and degradation from light exposure.[1][2]
Solid Storage (Short-term) Room temperature (+20°C), protected from light and moisture.[3]Adequate for short periods, but cooler temperatures are preferred for extended stability.
Solution Storage Prepare fresh. If necessary, store at -20°C to -80°C in an airtight, opaque vial for a limited time.Naphthoquinones are generally less stable in solution due to increased reactivity.
Light Exposure Avoid direct exposure to light.Naphthoquinones can be light-sensitive and may undergo photochemical degradation.
pH in Aqueous Solutions Maintain a neutral to slightly acidic pH.Stability can be pH-dependent; extreme pH values may accelerate degradation.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, ethanol, acetonitrile)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubators or water baths set to desired temperatures

  • Light chamber or aluminum foil for light exposure studies

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Sample Preparation: Dilute the stock solution with the desired test medium (e.g., buffer of a specific pH, cell culture medium) to a final working concentration. Prepare multiple identical samples for each condition.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze one set of samples by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Stability Study Conditions:

    • Temperature: Store samples at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light: Expose one set of samples to a controlled light source while keeping a parallel set in the dark (wrapped in foil).

    • pH: Prepare samples in buffers of different pH values (e.g., pH 4, 7, 9).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve samples from each condition and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time for each condition. Determine the degradation rate and half-life if possible.

Visualizing Potential Degradation and Workflow

The following diagrams illustrate a plausible degradation pathway for this compound and a recommended experimental workflow for its handling.

cluster_degradation Potential Degradation Pathway of this compound Malvone_A This compound (2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone) Oxidized_Product Oxidized Product (e.g., further hydroxylation or ring opening) Malvone_A->Oxidized_Product Oxidation (Air, ROS) Nucleophilic_Adduct Nucleophilic Adduct (e.g., reaction with thiols) Malvone_A->Nucleophilic_Adduct Nucleophilic Attack (e.g., R-SH) Photodegradation_Product Photodegradation Product Malvone_A->Photodegradation_Product Light Exposure

Caption: Plausible degradation pathways for this compound.

cluster_workflow Recommended Workflow for Handling this compound Receive Receive Solid this compound Store_Solid Store at -20°C (Dark, Dry) Receive->Store_Solid Weigh Weigh Required Amount Store_Solid->Weigh Prepare_Stock Prepare Fresh Stock Solution (e.g., in DMSO) Weigh->Prepare_Stock Use_Immediately Use Immediately in Experiment Prepare_Stock->Use_Immediately Store_Solution Short-term Storage at -80°C (if necessary) Prepare_Stock->Store_Solution Optional Discard Discard Unused Solution Use_Immediately->Discard Store_Solution->Use_Immediately

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Overcoming Challenges in Malvone A Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Malvone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to stress or infection.[1] Its chemical structure is 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone.[1] It is of scientific interest due to its potential biological activities, including antifungal and antibacterial properties.[2]

Q2: What are the primary sources for isolating this compound?

A2: this compound is naturally found in plants of the Malva genus, with Malva sylvestris being a commonly cited source.[1][3] Its production in the plant can be induced by exposure to pathogens like Verticillium dahliae.[1]

Q3: What are the main challenges in purifying this compound?

A3: The main challenges include:

  • Low abundance: As a phytoalexin, this compound is often present in low concentrations in the plant material.

  • Complex matrix: Plant extracts contain a wide variety of other compounds, such as pigments, lipids, and other phenolics, which can interfere with purification.[2]

  • Potential for degradation: Naphthoquinones can be sensitive to factors like pH, light, and temperature, which may lead to degradation during the purification process.

  • Co-eluting compounds: Structurally similar compounds present in the extract can be difficult to separate from this compound.

Q4: What analytical techniques are used to identify and characterize this compound?

A4: The primary techniques for the structural elucidation and identification of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1] High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for its separation and quantification.[2]

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery after initial extraction Inefficient extraction solvent or technique.Ensure the plant material is finely ground to maximize surface area. Use a solvent system appropriate for moderately polar compounds, such as an acetone-water mixture. Consider sonication or maceration for a sufficient duration to enhance extraction efficiency.
Degradation of this compound during extraction.Add an antioxidant like ascorbic acid to the extraction solvent to prevent oxidative degradation.[1] Work at lower temperatures and protect the extract from light.
Significant loss during silica gel chromatography Irreversible adsorption of this compound to the silica gel.Deactivate the silica gel by adding a small percentage of water or a polar solvent to the slurry before packing the column. This can help reduce strong interactions.
Inappropriate solvent system for elution.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
Poor recovery from HPLC Sub-optimal HPLC conditions.Ensure the mobile phase pH is compatible with this compound stability. Optimize the gradient to ensure the peak is not too broad. Check for leaks in the HPLC system.
Adsorption to vials or tubing.Use silanized glass vials to minimize adsorption of the purified compound.
Purity Issues
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of impurities with this compound peak in HPLC Inadequate chromatographic resolution.Modify the HPLC gradient. A shallower gradient around the elution time of this compound can improve separation from closely eluting compounds. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
Presence of isomers or related compounds.High-resolution analytical HPLC and LC-MS can help identify the nature of the impurity. Preparative TLC or a secondary HPLC purification step with a different solvent system may be necessary.
Presence of pigments or other colored impurities Incomplete removal during initial cleanup.An initial fractionation on a silica gel column is crucial for removing highly non-polar compounds like chlorophylls and carotenoids.
Baseline noise or ghost peaks in HPLC chromatogram Contaminated mobile phase or sample.Filter all solvents and samples before injection. Ensure high-purity solvents are used. Run a blank gradient to identify any systemic contamination.

Quantitative Data

The following table provides representative data for the purification of a phenolic compound from a plant extract. Please note that actual yields and purity for this compound may vary depending on the starting material and the specific experimental conditions.

Purification Step Total Weight (mg) Purity (%) Yield (%)
Crude Extract 5000~1100
Silica Gel Fraction 250~20~25
Preparative HPLC Pool 45>95~9

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation: Freeze-dry fresh Malva sylvestris leaves and grind them into a fine powder.

  • Extraction: Macerate 100 g of the dried leaf powder in 1 L of acetone:water (4:1, v/v) containing 1% ascorbic acid for 48 hours at room temperature, protected from light.

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40°C to remove the acetone.

  • Liquid-Liquid Partitioning: Extract the remaining aqueous phase three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100).

    • Collect fractions and monitor by TLC, visualizing under UV light (254 nm).

    • Combine fractions containing the compound of interest (based on Rf value and color).

Protocol 2: HPLC Purification of this compound
  • Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C8 column (e.g., Zorbax Eclipse XDB C8, 4.6 mm x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 100% B

    • 35-40 min: 100% B

    • 40-45 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent at 235 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure. The purified this compound should appear as red crystals.[1]

Visualizations

Phytoalexin Biosynthesis Signaling Pathway

Phytoalexin_Signaling PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition MAPK_Cascade MAP Kinase Cascade (MAPKKK -> MAPKK -> MAPK) PRR->MAPK_Cascade Activation Pathogen_Effector Pathogen Effector R_Protein Resistance (R) Protein Pathogen_Effector->R_Protein Recognition R_Protein->MAPK_Cascade Activation Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Phosphorylation & Activation Biosynthesis_Genes Phytoalexin Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Gene Expression Induction Malvone_A This compound Biosynthesis Biosynthesis_Genes->Malvone_A Defense Plant Defense Response Malvone_A->Defense

Caption: A generalized signaling pathway for phytoalexin biosynthesis in plants.

Experimental Workflow for this compound Purification

MalvoneA_Purification_Workflow Start Start: Malva sylvestris Plant Material Extraction Extraction (Acetone:Water with Ascorbic Acid) Start->Extraction Concentration1 Solvent Removal (Rotary Evaporation) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of Ethyl Acetate Phase Partitioning->Concentration2 Silica_Column Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Concentration2->Silica_Column TLC_Analysis TLC Analysis of Fractions Silica_Column->TLC_Analysis Fraction_Pooling Pooling of this compound -containing Fractions TLC_Analysis->Fraction_Pooling HPLC_Purification Preparative HPLC (C8 Column, ACN:Water Gradient) Fraction_Pooling->HPLC_Purification Fraction_Collection Collection of This compound Peak HPLC_Purification->Fraction_Collection Final_Product Pure this compound (Red Crystals) Fraction_Collection->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: A step-by-step experimental workflow for the purification of this compound.

References

Technical Support Center: Malvone A Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Malvone A by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound quantification?

A1: For a flavonoid like this compound, a reversed-phase HPLC (RP-HPLC) method is a common starting point. High-performance liquid chromatography (HPLC) is a widely used and powerful technique for analyzing natural products like flavonoids.[1][2] A typical method would utilize a C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol.[3][4]

Q2: My chromatogram shows no peaks, or the signal intensity is very low. What should I do?

A2: Low or no signal can stem from several issues, ranging from sample preparation to instrument settings.[5] A primary cause can be improper sample preparation, leading to insufficient analyte concentration.[5] Additionally, review your detector settings, such as the wavelength, to ensure they are optimal for this compound.

Q3: Why are my retention times shifting between injections?

A3: Retention time shifts can indicate problems with the mobile phase composition, column degradation, or inconsistent flow rate.[5] It is crucial to ensure the mobile phase is prepared consistently and that the column is properly equilibrated before analysis.[5] Pump malfunctions leading to an inconsistent flow rate are also a common cause.

Q4: What causes peak tailing in my chromatogram?

A4: Peak tailing can be caused by several factors, including column degradation, interactions between the analyte and active sites on the column packing, or a mismatch between the sample solvent and the mobile phase.[6][7] Using a guard column can help protect the analytical column from contaminants that may cause this issue.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the HPLC quantification of this compound.

Issue 1: Unstable Baseline (Noise or Drift)

An unstable baseline can make accurate quantification difficult. Baseline noise or drift can be caused by several factors, including issues with the mobile phase, detector, or column.[7][8]

Potential Cause Recommended Solution
Air bubbles in the mobile phase or detector Degas the mobile phase using sonication, vacuum, or helium sparging.[8] Prime the pump to remove any trapped air bubbles.[8]
Contaminated mobile phase or column Use high-purity solvents and prepare fresh mobile phase daily.[8] Flush the column with a strong solvent to remove contaminants.[8]
Detector lamp instability Allow the detector lamp to warm up sufficiently. If the issue persists, the lamp may need to be replaced.[8]
Temperature fluctuations Use a column oven to maintain a consistent temperature. Ensure the laboratory environment is stable.[8]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise the resolution and accuracy of your quantification.

Potential Cause Recommended Solution
Column degradation or contamination Use a guard column to protect the analytical column.[9] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[9][10]
Sample solvent incompatible with mobile phase Whenever possible, dissolve the sample in the mobile phase.[11] If a different solvent must be used, ensure it is weaker than the mobile phase.[11]
Column overloading Reduce the sample concentration or injection volume.[7]
Extra-column band broadening Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are secure.[6]
Issue 3: Inconsistent Peak Areas or Heights

Inconsistent peak sizes can lead to poor reproducibility and inaccurate quantification.

Potential Cause Recommended Solution
Injector issues (leaks, partial blockage) Inspect the injector for leaks and ensure the syringe is functioning correctly. Clean the injection port and needle.[8]
Inconsistent injection volume Ensure the sample loop is completely filled during injection. Use an autosampler for better precision if available.[11]
Sample degradation Use a thermostatted autosampler to maintain sample integrity. Prepare fresh samples regularly.[9]

Experimental Protocols

Representative HPLC Method for Flavonoid Analysis

This protocol is a general guideline for the analysis of flavonoids like this compound and should be optimized for your specific application.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][12]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid (adjust pH as needed).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A common gradient starts with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30-35 min, 80-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.[1]

  • Detection Wavelength: The optimal wavelength should be determined by analyzing the UV spectrum of this compound. Flavonoids typically have maximum absorbance between 250 nm and 370 nm.[4][12]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.[13]

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may need to be filtered (e.g., through a 0.45 µm filter) before injection.[7]

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common HPLC issues.

start Start: Unstable Baseline q1 Is mobile phase degassed? start->q1 s1 Degas mobile phase (sonicate, sparge) q1->s1 No q2 Is baseline still unstable? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Check for leaks in pump and fittings q2->s2 Yes end_good Problem Resolved q2->end_good No a2_yes Yes a2_no No q3 Leaks found? s2->q3 s3 Tighten/replace fittings q3->s3 Yes s4 Flush column with strong solvent q3->s4 No a3_yes Yes a3_no No s3->q2 q4 Issue resolved? s4->q4 s5 Check detector lamp and temperature stability q4->s5 No q4->end_good Yes a4_yes Yes a4_no No end_bad Contact Service Engineer s5->end_bad

Caption: Troubleshooting workflow for an unstable HPLC baseline.

start Start: Poor Peak Shape q1 Is sample solvent weaker than mobile phase? start->q1 s1 Dissolve sample in mobile phase or weaker solvent q1->s1 No q2 Is peak shape still poor? q1->q2 Yes s1->q2 s2 Reduce sample concentration/volume q2->s2 Yes end_good Problem Resolved q2->end_good No q3 Is peak shape still poor? s2->q3 s3 Check for column contamination/degradation q3->s3 Yes q3->end_good No q4 Flush or replace column? s3->q4 s4 Flush column with appropriate solvents q4->s4 Flush s5 Replace column q4->s5 Replace s4->end_good end_bad Consider method development s5->end_bad

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

Technical Support Center: Scaling Up Malvone A Production from Malva sylvestris

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Malvone A from its natural source, Malva sylvestris (common mallow). The information is presented in a question-and-answer format to directly address potential issues encountered during extraction, purification, and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to stress, such as pathogen attack.[1][2] Its chemical structure is 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone.[1][3] The primary natural source of this compound is the common mallow plant, Malva sylvestris.[1][3] The production of this compound in the plant is notably induced by the pathogen Verticillium dahliae.[1]

Q2: What are the general challenges in scaling up the production of natural products like this compound?

Scaling up the extraction and purification of natural products from laboratory to industrial scale presents several challenges.[4] Methodologies that are effective on a small scale may not be directly transferable to larger production volumes due to issues with equipment, operating conditions, and cost.[4] Ensuring consistent quality and purity of the final product is a critical aspect of quality control.[4] While emerging green extraction techniques are promising, they may also present challenges in terms of scalability and the compatibility of green solvents with the target compound.[5]

Q3: Which solvents are most effective for extracting compounds from Malva sylvestris?

The choice of solvent significantly impacts the yield and profile of bioactive compounds extracted from Malva sylvestris. Water, ethanol, and methanol are commonly used solvents. One study demonstrated that water extraction yielded the highest overall extract weight, as well as the highest content of total phenolics and flavonoids from mallow leaves.[6][7] However, for specific compound classes, different solvents or solvent mixtures may be optimal. For instance, a 50% ethanol solution was found to be most effective for extracting flavonoids from wild mallow flowers.[8]

Q4: What analytical techniques are used to identify and quantify this compound?

The structure of this compound has been determined using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by X-ray crystallography.[1] For quantification, High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique for the analysis of naphthoquinones in plant extracts.[9][10]

Troubleshooting Guides

Low Extraction Yield of this compound
Potential Cause Troubleshooting Step
Inefficient Solvent System The polarity of the extraction solvent is crucial. While water may yield a high overall extract, a solvent system with a different polarity might be more efficient for the less polar this compound. Experiment with different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%).[6][8] Consider a sequential extraction with solvents of increasing polarity to selectively isolate this compound.
Inadequate Extraction Method Simple maceration may not be sufficient. Consider more advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency.[11] Decoction (boiling the plant material in a solvent) has also been shown to be effective for extracting naphthoquinones.[10]
Poor Quality of Plant Material The concentration of this compound can vary depending on the plant's age, growing conditions, and exposure to pathogens.[1] Ensure the use of healthy Malva sylvestris plants, and consider inducing this compound production by exposing the plants to a controlled stressor, such as a non-pathogenic elicitor.
Degradation of this compound Naphthoquinones can be sensitive to light, high temperatures, and extreme pH levels.[12] Conduct extractions under subdued light and at controlled, moderate temperatures. Assess the pH of your extraction solvent and adjust if necessary to maintain a neutral or slightly acidic environment.
Co-elution of Impurities during Chromatography
Potential Cause Troubleshooting Step
Suboptimal Stationary Phase If using normal-phase chromatography (e.g., silica gel), highly polar impurities may co-elute with this compound. Consider using reversed-phase chromatography (e.g., C18) which separates compounds based on hydrophobicity.
Inadequate Mobile Phase Gradient A shallow gradient during HPLC may not provide sufficient resolution. Optimize the gradient profile by adjusting the solvent composition and the rate of change. Introducing a third solvent (ternary gradient) can sometimes improve separation.
Column Overloading Injecting too much crude extract onto the column can lead to broad peaks and poor separation. Reduce the sample load or scale up to a larger column diameter to maintain resolution.[5]
Presence of Isomeric Compounds Other naphthoquinones with similar structures may be present in the extract. High-resolution analytical techniques such as UPLC-MS/MS may be necessary to identify and resolve these closely related compounds.

Data Presentation

Table 1: Comparison of Extraction Yields and Bioactive Content from Malva sylvestris Leaves using Different Solvents.

Extraction SolventExtraction Yield (%)Total Phenolics (mg GAE/g)Total Flavonoids (mg QE/g)
Water22.5121.635.4
70% Ethanol18.257.228.7
95% Methanol20.843.221.5

Data adapted from a study on the effect of solvent type on extracted bioactive compounds of mallow leaves.[6]

Experimental Protocols

Protocol 1: Lab-Scale Extraction and Purification of this compound
  • Plant Material Preparation:

    • Harvest fresh aerial parts of Malva sylvestris.

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Air-dry the material in the shade at room temperature for 7-10 days or use a lyophilizer.

    • Grind the dried plant material into a coarse powder.

  • Solvent Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 70% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Preliminary Purification by Liquid-Liquid Partitioning:

    • Resuspend the crude extract in 200 mL of distilled water.

    • Perform sequential partitioning in a separatory funnel with 3 x 200 mL of n-hexane, followed by 3 x 200 mL of chloroform, and finally 3 x 200 mL of ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to contain the moderately polar this compound.

    • Evaporate the ethyl acetate fraction to dryness.

  • Purification by Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm).

    • Pool the fractions containing the compound of interest (based on Rf value) and evaporate the solvent.

  • Final Purification by Preparative HPLC:

    • Dissolve the semi-purified fraction in HPLC-grade methanol.

    • Perform preparative HPLC on a C18 column.

    • Use a mobile phase of methanol and water with a suitable gradient to achieve separation.

    • Monitor the elution at a wavelength where this compound shows maximum absorbance.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by MS and NMR.

Visualizations

Biosynthetic Pathway of Naphthoquinones

Biosynthesis_of_Naphthoquinones cluster_shikimate Shikimate Pathway cluster_mevalonate Mevalonate/MEP Pathway Shikimic Acid Shikimic Acid Chorismic Acid Chorismic Acid Shikimic Acid->Chorismic Acid Isochorismic Acid Isochorismic Acid Chorismic Acid->Isochorismic Acid o-Succinylbenzoic Acid (OSB) o-Succinylbenzoic Acid (OSB) Isochorismic Acid->o-Succinylbenzoic Acid (OSB) 1,4-Dihydroxy-2-naphthoic Acid (DHNA) 1,4-Dihydroxy-2-naphthoic Acid (DHNA) o-Succinylbenzoic Acid (OSB)->1,4-Dihydroxy-2-naphthoic Acid (DHNA) Prenylation Prenylation 1,4-Dihydroxy-2-naphthoic Acid (DHNA)->Prenylation Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP)->Prenylation This compound Precursor This compound Precursor Prenylation->this compound Precursor This compound This compound This compound Precursor->this compound Further modifications (e.g., methylation, hydroxylation)

Caption: Biosynthesis of Naphthoquinones via the Shikimate Pathway.

Experimental Workflow for this compound Production

Malvone_A_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Malva sylvestris (Dried, Powdered) Solvent_Extraction Maceration with 70% Ethanol Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Liquid_Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Liquid_Partitioning Column_Chromatography Silica Gel Column Chromatography Liquid_Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Pure_Malvone_A Pure this compound Prep_HPLC->Pure_Malvone_A QC Analytical HPLC, MS, NMR Pure_Malvone_A->QC

Caption: Experimental Workflow for this compound Extraction and Purification.

References

Validation & Comparative

Malvone A versus fluconazole: a comparative antifungal study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the exploration of novel compounds with unique mechanisms of action is paramount to combatting the rise of drug-resistant fungal pathogens. This guide provides a comparative analysis of Malvone A, a naturally occurring naphthoquinone, and fluconazole, a widely used triazole antifungal. While direct comparative studies are limited, this document synthesizes available data on their antifungal activity, mechanisms of action, and the experimental protocols used for their evaluation.

I. Overview of Antifungal Activity

A direct quantitative comparison of the antifungal potency of this compound and fluconazole is challenging due to the limited availability of studies on purified this compound against clinically relevant fungal species. The majority of available data for this compound's antifungal properties are derived from extracts of Malva sylvestris, which contain a mixture of compounds.

Table 1: Summary of Antifungal Activity Data

CompoundFungal SpeciesMIC/ED50 (µg/mL)Reference Strain(s)Notes
This compound Verticillium dahliaeED50: 24Not SpecifiedData is for purified this compound.
Malva sylvestris Tincture Candida albicansMIC: 100,000ATCC 40227Tincture, not purified this compound.
Candida tropicalisMIC: 100,000ATCC 13803Tincture, not purified this compound.
Candida kruseiMIC: 25,000ATCC 40147Tincture, not purified this compound.
Fluconazole Candida albicansMIC Range: 0.25 - >64Various Clinical & ATCC Strains
Aspergillus fumigatusMIC Range: 16 - >64Various Clinical & ATCC Strains
Cryptococcus neoformansMIC Range: 2 - 64Various Clinical & ATCC Strains

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it. The data for Malva sylvestris tincture is presented to highlight the antifungal potential of the plant source of this compound, but it should be interpreted with caution as it does not reflect the activity of the purified compound.

II. Mechanisms of Action

The fundamental difference in the antifungal mechanisms of this compound and fluconazole lies in their cellular targets.

This compound: A Focus on Membrane Disruption

This compound belongs to the naphthoquinone class of compounds. The primary antifungal mechanism of naphthoquinones is believed to be the disruption of fungal membrane permeability [1][2]. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. One proposed mechanism for this membrane damage is the generation of reactive oxygen species (ROS) , which can induce oxidative stress and damage cellular structures, including the cell membrane[2].

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole's mechanism of action is well-established and targets the fungal cell membrane, but in a different manner. It specifically inhibits the enzyme lanosterol 14-α-demethylase , a key enzyme in the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity and function, leading to the inhibition of fungal growth.

III. Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in antifungal action and its evaluation is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a standard experimental workflow.

Signaling Pathways

Antifungal_Mechanisms cluster_MalvoneA This compound (Naphthoquinone) cluster_Fluconazole Fluconazole (Triazole) MalvoneA This compound ROS Reactive Oxygen Species (ROS) Generation MalvoneA->ROS Induces MembraneDamage Fungal Membrane Permeability Disruption ROS->MembraneDamage Causes Leakage Leakage of Intracellular Components MembraneDamage->Leakage CellDeath_M Fungal Cell Death Leakage->CellDeath_M Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits ErgosterolPathway Ergosterol Biosynthesis Pathway LanosterolDemethylase->ErgosterolPathway Blocks step in ErgosterolDepletion Ergosterol Depletion ErgosterolPathway->ErgosterolDepletion MembraneDysfunction Fungal Membrane Dysfunction ErgosterolDepletion->MembraneDysfunction GrowthInhibition Fungal Growth Inhibition MembraneDysfunction->GrowthInhibition

Caption: Proposed antifungal mechanisms of this compound and Fluconazole.

Experimental Workflow: MIC Determination

A standard method for quantifying antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

MIC_Workflow start Start prep_fungus Prepare Fungal Inoculum (e.g., Candida albicans) start->prep_fungus prep_compounds Prepare Serial Dilutions of Antifungal Compounds (this compound / Fluconazole) start->prep_compounds dispense Dispense Compounds and Inoculum into Microplate Wells prep_fungus->dispense prep_compounds->dispense incubate Incubate at 35-37°C for 24-48 hours dispense->incubate read_results Visually or Spectrophotometrically Assess Fungal Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

IV. Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is a gold standard for determining the in vitro susceptibility of a fungus to an antifungal agent.

  • Preparation of Antifungal Agents: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions are then made in a liquid growth medium, such as RPMI-1640.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared from a fresh culture. The final concentration of the inoculum is adjusted to a specific range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Assay Setup: In a 96-well microtiter plate, each well receives a specific concentration of the antifungal agent. The fungal inoculum is then added to each well. Control wells containing only the medium and the inoculum (positive control) and only the medium (negative control) are included.

  • Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the specific fungus (typically 35-37°C for 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Minimum Fungicidal Concentration (MFC) Assay

This assay is performed to determine the lowest concentration of an antifungal agent that kills the fungus.

  • Following MIC Determination: After the MIC is determined, an aliquot from each well that showed no visible growth is subcultured onto an agar plate that does not contain any antifungal agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for fungal growth.

  • Reading of Results: The MFC is defined as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

V. Conclusion and Future Directions

The available evidence suggests that this compound, as a representative of the naphthoquinone class, and fluconazole operate through distinct antifungal mechanisms. Fluconazole's targeted inhibition of ergosterol synthesis is a well-understood and effective strategy. This compound's probable mechanism of disrupting fungal membrane permeability, potentially through ROS generation, presents an alternative approach that could be effective against strains resistant to ergosterol synthesis inhibitors.

To provide a conclusive comparison, further research is critically needed to:

  • Determine the MIC and MFC of purified this compound against a broad panel of clinically relevant fungal pathogens, including various Candida, Aspergillus, and Cryptococcus species.

  • Elucidate the specific molecular targets and signaling pathways affected by this compound in fungal cells.

  • Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of fungal infections.

Such studies will be instrumental in assessing the true potential of this compound as a lead compound for the development of new and effective antifungal therapies.

References

Benchmarking the Antioxidant Capacity of Malvone A Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the antioxidant capacity of Malvone A, a phytoalexin found in Malva sylvestris, against the well-established antioxidant standards, Trolox and Ascorbic Acid. While direct quantitative data for isolated this compound is limited, this document compiles available data on Malva sylvestris extracts, known to contain this compound, to provide a preliminary benchmark. The presented experimental data is supported by detailed methodologies to ensure reproducibility.

Quantitative Data Summary

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical. A lower IC50 value signifies a higher antioxidant capacity. The following table summarizes the IC50 values for Malva sylvestris extracts in comparison to Trolox and Ascorbic Acid, as determined by the DPPH and ABTS assays.

Compound/ExtractAssayIC50 Value (µg/mL)
Malva sylvestris Flower ExtractDPPH0.5 mg/mL (500 µg/mL)[1]
Malva parviflora Leaf ExtractDPPH2.57 - 3.10 mg/mL (2570 - 3100 µg/mL)[2]
Trolox (Standard) DPPH 3.765 [3]
Ascorbic Acid (Standard) DPPH 8.4 [4]
Malva sylvestris Aqueous ExtractABTSLower than M. pseudolavatera extract
Trolox (Standard) ABTS 2.926 [3]
Ascorbic Acid (Standard) ABTS 127.7 [5]

It is important to note that the data for Malva extracts reflects the combined antioxidant effect of all its phytochemical constituents, including but not limited to this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound) and standards (Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and standards in methanol.

  • Add 100 µL of each dilution to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron to the ABTS•+, converting it back to the non-colored ABTS, a change that is monitored by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compound (this compound) and standards (Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and standards.

  • Add 20 µL of each dilution to a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

Antioxidant Mechanism of Action

The following diagram illustrates the general mechanism of how an antioxidant molecule neutralizes a free radical.

G1 FR Free Radical (R•) RH Neutralized Molecule (RH) FR->RH AOH Antioxidant (A-OH) (e.g., this compound) AOH->FR Donates H• AO Antioxidant Radical (A-O•) AOH->AO

Caption: Antioxidant donating a hydrogen atom to neutralize a free radical.

Experimental Workflow for Benchmarking

The logical flow of the experimental process for comparing antioxidant capacities is depicted below.

G2 cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare this compound Solution C Perform DPPH Assay A->C D Perform ABTS Assay A->D B Prepare Standard Solutions (Trolox, Ascorbic Acid) B->C B->D E Calculate IC50 Values C->E D->E F Compare Results E->F

References

Assessing the Cytotoxicity of Malvone A in Mammalian Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cytotoxicity of Malvone A, a naturally occurring naphthoquinone. Due to a lack of publicly available data on the specific cytotoxic effects of isolated this compound in mammalian cell lines, this document outlines the established methodologies and provides comparative data for a well-characterized chemotherapeutic agent, doxorubicin, and related natural compounds. This guide serves as a resource for researchers seeking to investigate the cytotoxic potential of this compound.

Introduction to this compound

This compound is a phytoalexin, specifically a 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, that has been isolated from plants of the Malva genus, such as Malva sylvestris. Extracts from Malva species have been reported to possess various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. While these extracts have shown cytotoxic effects against some cancer cell lines, the specific contribution of this compound to this activity remains to be fully elucidated. Naphthoquinones as a class of compounds are known for their potential cytotoxic and anticancer properties, which are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular metabolic processes.

Comparative Cytotoxicity Data

To provide a benchmark for evaluating the potential cytotoxicity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the widely used chemotherapeutic drug, doxorubicin, across various mammalian cancer cell lines. It is important to note that IC50 values can vary between laboratories and experiments due to different conditions, such as cell passage number and assay duration.[1]

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.50[1]
HeLaCervical Carcinoma2.92[1]
HepG2Hepatocellular Carcinoma12.18[1]
A549Lung Carcinoma> 20[1]
TCCSUPBladder Cancer12.55[1]
BFTC-905Bladder Cancer2.26[1]
M21Skin Melanoma2.77[1]

Data sourced from a study by Thong-ASA et al. (2024).[1]

Experimental Protocols for Cytotoxicity Assessment

To determine the cytotoxic effects of a compound like this compound, a series of standardized in vitro assays are typically employed. These include evaluating cell viability, induction of apoptosis (programmed cell death), and effects on the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend cells in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells. This enables the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase can indicate a cell cycle arrest induced by the test compound.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and fix cells (e.g., with ethanol) A->B C Treat with RNase B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E

Caption: Workflow for analyzing cell cycle distribution via PI staining.

Potential Signaling Pathways in Naphthoquinone-Induced Cytotoxicity

While the specific signaling pathways affected by this compound are unknown, naphthoquinones are generally known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and induction of apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes of apoptosis.

Conceptual Apoptosis Signaling Pathway

Apoptosis_Pathway Conceptual Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Executioner_Caspases MalvoneA This compound (or other Naphthoquinones) ROS ROS Generation MalvoneA->ROS ROS->Mitochondrion Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Conceptual diagram of apoptosis signaling pathways potentially activated by naphthoquinones.

Conclusion

While direct experimental evidence for the cytotoxicity of isolated this compound in mammalian cell lines is currently lacking, its chemical nature as a naphthoquinone suggests it may possess cytotoxic properties. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically investigate the cytotoxic potential of this compound. Such studies would be invaluable in determining its efficacy as a potential therapeutic agent and elucidating its mechanism of action at the cellular level. Future research should focus on performing the described assays to generate specific IC50 values for this compound in a panel of cancer cell lines and to explore its effects on apoptosis and cell cycle progression.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Malvone A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.